BC-1215

Vue d'ensemble

Description

BC-1215 est un composé organique synthétique connu pour son rôle d'inhibiteur de la protéine F-box 3 (Fbxo3).

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du BC-1215 implique la réaction de la N,N'-bis(4-pyridin-2-ylphényl)méthyl)éthane-1,2-diamine avec des réactifs appropriés dans des conditions contrôlées. La voie de synthèse détaillée et les conditions de réaction sont brevetées et impliquent généralement plusieurs étapes, notamment la formation de composés intermédiaires et des processus de purification .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements de pointe pour garantir la constance et la qualité du produit final. Le composé est généralement produit sous forme solide et stocké dans des conditions spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Le BC-1215 subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, ce qui entraîne la formation de formes réduites.

Substitution : Le this compound peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction, y compris la température, la pression et le choix du solvant, sont optimisées pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du this compound peut produire des dérivés oxydés ayant une activité biologique modifiée, tandis que la réduction peut produire des formes plus stables du composé .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et études impliquant l'inhibition de la protéine F-box 3.

Biologie : Enquête sur son rôle dans la modulation des voies de signalisation des cytokines et ses effets sur les processus cellulaires.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires et des affections impliquant une dysrégulation des cytokines.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant l'inflammation et les voies associées

Mécanisme d'action

Le this compound exerce ses effets en antagonisant la protéine F-box 3 sur le facteur d'association au récepteur du facteur de nécrose tumorale (TRAF) de la signalisation des cytokines. Il inhibe l'interaction entre les protéines Fbxo3 et TRAF, ce qui conduit à la déstabilisation des protéines TRAF et à une réduction de la production de cytokines pro-inflammatoires. Ce mécanisme implique la régulation positive de la protéine F-box et de la protéine riche en leucine et en répétitions 2 (Fbxl2), ce qui inhibe davantage les voies de signalisation médiées par TRAF .

Applications De Recherche Scientifique

BC-1215 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies involving F-box protein 3 inhibition.

Biology: Investigated for its role in modulating cytokine signaling pathways and its effects on cellular processes.

Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and conditions involving cytokine dysregulation.

Industry: Utilized in the development of new drugs and therapeutic agents targeting inflammation and related pathways

Mécanisme D'action

BC-1215 exerts its effects by antagonizing F-box protein 3 on tumor necrosis factor receptor-associated factor (TRAF) cytokine signaling. It inhibits the interaction between Fbxo3 and TRAF proteins, leading to the destabilization of TRAF proteins and a reduction in pro-inflammatory cytokine production. This mechanism involves the upregulation of F-box and leucine-rich repeat protein 2 (Fbxl2), which further inhibits TRAF-mediated signaling pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

(S,R,S)-AHPC-Me : Un autre inhibiteur ciblant des voies similaires.

Dégradeur de céréblon Homo-PROTAC 1 : Un composé ayant des effets inhibiteurs similaires sur la signalisation des cytokines.

Lénidomide-Br : Connu pour son rôle dans la modulation des réponses immunitaires.

Thalidomide-O-amido-C6-NH2 TFA : Utilisé dans la recherche sur l'inflammation avec des mécanismes d'action similaires.

Unicité du BC-1215

Le this compound est unique en raison de sa forte affinité pour Fbxo3 et de ses puissants effets inhibiteurs sur la signalisation des cytokines TRAF. Sa capacité à moduler plusieurs voies de cytokines et ses applications thérapeutiques potentielles dans la recherche sur l'inflammation en font un composé précieux dans les études scientifiques .

Activité Biologique

BC-1215, also known as bis-pyridinyl benzyl ethanediamine, is a compound recognized for its significant biological activity, particularly in the context of inflammation and immune response modulation. Research has highlighted its role as an inhibitor of F-box only protein 3 (FBXO3), which is implicated in various inflammatory pathways. This article delves into the biological activity of this compound, presenting relevant data tables and case studies to illustrate its effects.

This compound functions primarily by inhibiting FBXO3, a member of the F-box family of proteins that play critical roles in the ubiquitin-proteasome system, particularly in the degradation of regulatory proteins involved in inflammation. By inhibiting FBXO3, this compound can modulate the levels of key inflammatory mediators.

Key Findings:

- Inhibition of IL-1β Secretion : this compound has been shown to inhibit ATP-induced secretion of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine, thereby reducing inflammation in various models .

- Reduction of Inflammation : In preclinical models of sepsis and acute lung injury (ALI), this compound effectively reduced inflammation and lung injury, demonstrating its potential therapeutic benefits in inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities and effects observed with this compound:

Case Study 1: Pulmonary Inflammation Model

A study involving this compound in a murine model of sepsis demonstrated significant reductions in markers of pulmonary inflammation. Mice treated with this compound showed decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 compared to control groups. This suggests that this compound may have protective effects against lung injury associated with sepsis.

Case Study 2: In Vitro Studies

In vitro experiments indicated that this compound treatment led to decreased expression levels of NF-κB target genes, which are crucial for the inflammatory response. The downregulation of these genes correlates with the observed anti-inflammatory effects, supporting the compound's potential as a therapeutic agent for inflammatory diseases.

Propriétés

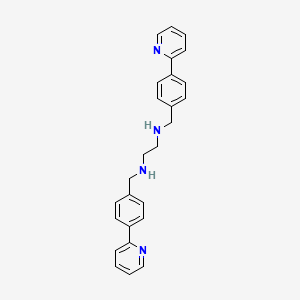

IUPAC Name |

N,N'-bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4/c1-3-15-29-25(5-1)23-11-7-21(8-12-23)19-27-17-18-28-20-22-9-13-24(14-10-22)26-6-2-4-16-30-26/h1-16,27-28H,17-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEPQJQQSLMESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CNCCNCC3=CC=C(C=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1507370-20-8 | |

| Record name | 1507370-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BC-1215?

A1: this compound is a selective small-molecule inhibitor of the F-box protein 3 (Fbxo3), a component of the Skp1-Cullin1-F-box protein (SCF) E3 ubiquitin ligase complex [, , , ]. By inhibiting Fbxo3, this compound prevents the ubiquitination and subsequent degradation of F-box and leucine-rich repeat protein 2 (Fbxl2) [, ]. This, in turn, leads to increased Fbxl2 levels, which can then target other proteins for ubiquitination and degradation, ultimately impacting various cellular processes like inflammation and neuronal signaling.

Q2: What are the downstream effects of this compound treatment in the context of inflammation?

A2: this compound has been shown to attenuate inflammatory responses in various models. For instance, in a rat model of ischemia-reperfusion (I/R) induced lung injury, this compound administration reduced lung edema, oxidative stress, and the levels of inflammatory cytokines in the bronchoalveolar lavage fluid (BALF) []. In rheumatoid arthritis fibroblast-like synoviocytes (FLS), this compound suppressed the expression of pro-inflammatory genes like IL-1β, IL-6, COX-2, MMP-9, CCL-2, and CCL-7, likely by modulating nuclear factor-kappaB (NF-κB) activity [].

Q3: How does this compound impact neuropathic pain, and what molecular pathways are involved?

A3: Research suggests that this compound might offer a potential therapeutic avenue for neuropathic pain management. In a rat model of spinal nerve ligation (SNL), this compound administration alleviated mechanical allodynia, a common symptom of neuropathic pain [, ]. This effect is attributed to this compound's ability to modulate several key proteins in the spinal cord:

- TRAF2: this compound, through Fbxl2 upregulation, promotes the ubiquitination and degradation of tumor necrosis factor receptor-associated factor 2 (TRAF2) [].

- TNIK: The decrease in TRAF2 levels subsequently inhibits the activation of NcK-interacting kinase (TNIK) [].

- GluR1: Downstream, the reduced TNIK activity prevents the phosphorylation and trafficking of the GluR1 subunit of AMPA receptors to the neuronal cell membrane [].

Q4: Has this compound been investigated in any other disease models?

A4: Yes, besides lung injury and neuropathic pain, this compound has also shown promising results in a study using lipopolysaccharide (LPS)-primed THP-1 cells, a model for studying inflammation. In this in vitro study, this compound inhibited the secretion of the pro-inflammatory cytokine IL-1β induced by ATP [].

Q5: What is the role of HOIL-1L in lung adenocarcinoma, and how is it related to this compound's mechanism of action?

A5: HOIL-1L, a component of the linear ubiquitin chain assembly complex (LUBAC), is involved in the ubiquitination and degradation of the tumor suppressor protein kinase Cζ (PKCζ) in lung adenocarcinoma cells []. While not directly targeted by this compound, the study highlighting HOIL-1L's role underscores the potential of targeting specific E3 ligase components, like Fbxo3, for therapeutic intervention in cancer []. The study suggests that modulating the ubiquitin proteasome system, particularly through E3 ligases, holds promise for developing novel anticancer therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.